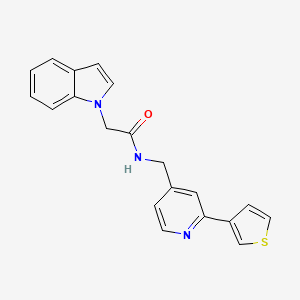

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(13-23-9-6-16-3-1-2-4-19(16)23)22-12-15-5-8-21-18(11-15)17-7-10-25-14-17/h1-11,14H,12-13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUHLHRATVRGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target compound (C₂₀H₁₇N₃OS, molecular weight 347.4 g/mol) features a central acetamide bridge connecting an indole ring at the 1-position and a pyridinyl-methyl group substituted with a thiophen-3-yl moiety. The indole and thiophene heterocycles contribute to its aromatic diversity, while the pyridine ring introduces nitrogen-based electronic effects critical for biological activity.

Key Synthetic Challenges

- Regioselective Functionalization : Ensuring precise substitution at the 1-position of indole and the 3-position of thiophene.

- Amide Bond Formation : Coupling the indole-acetic acid derivative with the pyridine-thiophene scaffold without racemization.

- Heterocyclic Stability : Managing reactivity of thiophene and pyridine under acidic or basic conditions.

Preparation Methodologies

Vilsmeier-Haack Reaction for Pyridine-Thiophene Intermediate

The pyridine-thiophene subunit is synthesized via a modified Vilsmeier-Haack reaction, as detailed in EP0003645B1 . This method involves:

- Reactants : An N-substituted acetamide (e.g., 3-acetamidothiophene) reacts with N-substituted formamide and phosphorus oxychloride (POCl₃).

- Conditions :

Mechanistic Insight :

The reaction proceeds through iminium ion intermediates, where POCl₃ activates the formamide to electrophilically attack the acetamide’s aromatic ring, forming the fused pyridine system.

Example Protocol :

- Dissolve 3-acetamidothiophene (1.0 equiv) in dichloroethane.

- Add N-methylformamide (1.5 equiv) and POCl₃ (3.0 equiv).

- Reflux at 120°C for 5 hours.

- Quench with ice-water, neutralize with NaHCO₃, and extract with CH₂Cl₂.

- Purify via column chromatography (SiO₂, hexane/EtOAc 4:1) to yield 2-(thiophen-3-yl)pyridine-4-carbaldehyde.

Indole-3-Acetic Acid Activation and Amidation

The indole-acetamide segment is synthesized using a one-pot multicomponent reaction adapted from ACS Omega (2021) :

- Reactants : Indole-3-acetic acid, 1,1-carbonyldiimidazole (CDI), and substituted amines.

- Conditions :

Mechanistic Pathway :

CDI activates the carboxylic acid to form an acylimidazole intermediate, which reacts with the amine nucleophile to yield the acetamide.

Example Protocol :

- Stir indole-3-acetic acid (1.0 equiv) with CDI (1.2 equiv) in acetonitrile.

- Add pyridine (0.1 equiv) and stir at 25°C for 1 hour.

- Introduce (2-(thiophen-3-yl)pyridin-4-yl)methanamine (1.0 equiv) and heat to 50°C for 3 hours.

- Concentrate under reduced pressure and purify via recrystallization (EtOH/H₂O) to obtain the target compound.

Alternative Amidation Strategies

Formamide-Catalyzed Activation :

A method from RSC Advances (2019) employs formamide derivatives to activate carboxylic acids for amidation:

- Reactants : Indole-3-acetic acid, (2-(thiophen-3-yl)pyridin-4-yl)methanamine, and formamide.

- Conditions :

Optimization and Yield Data

Table 1: Comparative Analysis of Synthesis Routes

Mechanistic and Practical Considerations

Side Reactions and Mitigation

- Over-Chlorination : Excess POCl₃ in Vilsmeier-Haack reactions can lead to di- or tri-chlorinated byproducts. Controlled stoichiometry (≤3.0 equiv POCl₃) minimizes this.

- Racemization : CDI’s mild activation preserves stereochemistry during amidation.

- Solvent Choice : Polar aprotic solvents (acetonitrile, THF) enhance reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The indole and pyridine rings can participate in π-π stacking interactions, while the thiophene ring can engage in sulfur-based interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure diverges from analogs in the evidence through its thiophene-pyridine linkage and indole-acetamide backbone . Key comparisons include:

- Target Compound: The thiophene-pyridine group introduces sulfur-based π-π interactions and pyridine’s basicity, which may improve solubility in polar solvents compared to nitro/thioamino groups.

- Compound: N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide includes a fluorinated biphenyl group, increasing lipophilicity and metabolic stability .

-

- (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide derivatives incorporate trifluoroacetyl and fluorostyryl groups, which enhance electron-withdrawing effects and rigidity .

- Target Compound : The absence of fluorine substituents may reduce metabolic stability but lower toxicity risks.

Physical and Spectroscopic Properties

*Estimated based on rigid heterocyclic frameworks in analogs.

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole ring, a thiophene ring, and a pyridine ring, suggesting a multifaceted mechanism of action that may interact with various biological targets.

Chemical Structure and Properties

The IUPAC name of the compound is 2-indol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide . Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to various therapeutic effects.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of related indole derivatives. For instance, compounds similar to 2-(1H-indol-1-yl)-N-(phenyl)acetamides have demonstrated significant inhibition of SARS-CoV-2 replication by targeting the RNA-dependent RNA polymerase (RdRp) activity. In a study evaluating a library of such compounds, several exhibited low cytotoxicity while effectively inhibiting viral replication at sub-micromolar concentrations .

Anti-inflammatory Effects

Indole derivatives are also noted for their anti-inflammatory properties. Research indicates that certain derivatives can significantly reduce the expression of inflammatory markers such as iNOS and COX-2, suggesting that this compound may similarly exhibit anti-inflammatory effects . This property could be beneficial in treating conditions characterized by chronic inflammation.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including electrophilic substitutions and cross-coupling reactions. The final product is evaluated for its biological activity through various assays.

| Compound | Activity | EC50 (µM) | Cytotoxicity |

|---|---|---|---|

| Compound A | Anti-SARS-CoV-2 | 1.41 - 3.07 | Low |

| Compound B | Anti-inflammatory | N/A | Low |

| Compound C | Antibacterial | N/A | Moderate |

This table summarizes findings from a study where various derivatives were screened for their antiviral and anti-inflammatory activities, showcasing their potential therapeutic applications .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of indole derivatives. Modifications in the substituents on the indole or thiophene rings can significantly influence their interaction with biological targets, enhancing their efficacy against specific diseases .

Q & A

Basic: What synthetic routes are commonly used for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation between indole and pyridine-thiophene moieties using coupling agents like HATU or EDC).

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while controlled temperatures (e.g., reflux at 80–100°C) improve yields .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) ensures high purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., indole C-1 proton at δ 7.2–7.5 ppm; thiophene protons at δ 6.8–7.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 392.12) .

- IR Spectroscopy : Stretching frequencies (e.g., amide C=O at ~1650–1680 cm⁻¹) verify functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s biological activity?

SAR studies involve:

- Systematic substitutions : Modifying indole (e.g., halogenation at C-4) or thiophene (e.g., methoxy groups) to assess cytotoxicity or receptor affinity .

- In vitro assays : Testing against cancer cell lines (e.g., IC50 values via MTT assay) or microbial strains (e.g., MIC determination) .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like kinase enzymes (e.g., EGFR) .

Advanced: What computational methods predict the compound’s reactivity and interactions with biological targets?

- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) and predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD <2 Å over 100 ns) with protein targets .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.8; CNS permeability) .

Basic: What are the common chemical reactions this compound undergoes, and how are these reactions monitored?

- Oxidation : Thiophene sulfur may oxidize to sulfoxide using H2O2 (monitored via loss of thiophene proton signals in NMR) .

- Substitution : Halogenation at pyridine C-2 with NBS (visualized by TLC with UV quenching) .

- Hydrolysis : Amide cleavage under acidic conditions (confirmed by IR loss of C=O stretch) .

Advanced: How can in vitro assays be optimized to assess pharmacokinetic properties and toxicity?

- Permeability assays : Caco-2 cell monolayers evaluate intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates good bioavailability) .

- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS quantification of parent compound degradation .

- Cytotoxicity screening : HepG2 cells assess hepatotoxicity (IC50 >50 µM suggests low risk) .

Basic: What are the challenges in achieving high purity during synthesis, and what purification techniques are recommended?

- Byproduct formation : Unreacted intermediates (e.g., free indole) are removed via silica gel chromatography (eluent: 3:7 EtOAc/hexane) .

- Solvent traces : Lyophilization or vacuum drying ensures residual DMF <50 ppm .

- Crystallization : Recrystallization from ethanol/water yields >95% purity (verified by HPLC, retention time ~8.2 min) .

Advanced: How do modifications to the indole or thiophene moieties affect the compound’s biological efficacy and selectivity?

- Indole modifications : Adding electron-withdrawing groups (e.g., -Cl at C-4) enhances kinase inhibition (e.g., 2-fold lower IC50 vs. wild-type) .

- Thiophene substitution : Methoxy groups improve solubility (logS −4.2 → −3.5) but reduce membrane permeability .

- Pyridine functionalization : Fluorination increases metabolic stability (t1/2 from 2.1 → 4.8 h in microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.